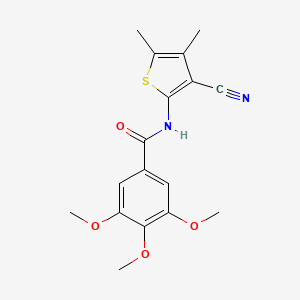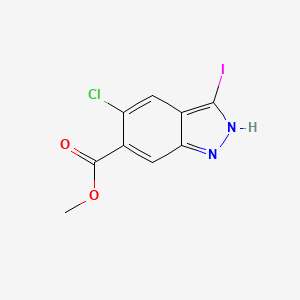![molecular formula C12H16N4O B2682487 N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide CAS No. 2411199-08-9](/img/structure/B2682487.png)
N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further linked to a propyl chain ending in a but-2-ynamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Linking the Propyl Chain: The propyl chain is attached to the triazole ring through nucleophilic substitution reactions.
Formation of the But-2-ynamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the alkyne group, resulting in the formation of dihydrotriazoles or alkanes, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents such as alkyl halides are typical reagents.
Major Products
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Dihydrotriazoles or alkanes.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in drug design, making it a potential candidate for developing new therapeutic agents.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism by which N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. The propyl chain and but-2-ynamide moiety contribute to the overall molecular stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(1H-1,2,4-Triazol-5-yl)propyl]but-2-ynamide: Lacks the cyclopropyl group, which may reduce its binding affinity and specificity.
N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]acetamide: Contains an acetamide group instead of but-2-ynamide, potentially altering its reactivity and biological activity.
Uniqueness
N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide is unique due to the presence of both the cyclopropyl group and the but-2-ynamide moiety, which together enhance its chemical stability and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-4-11(17)13-8-3-5-10-14-12(16-15-10)9-6-7-9/h9H,3,5-8H2,1H3,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZZCKGXFZZRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC1=NC(=NN1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(15S)-10-(4-Methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2682404.png)

![N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2682406.png)
![4-(3,4-dimethoxyphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2682407.png)

![(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2682413.png)
![3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2682415.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2682417.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2682419.png)
![1-benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2682421.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2682423.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682425.png)
![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2682427.png)
